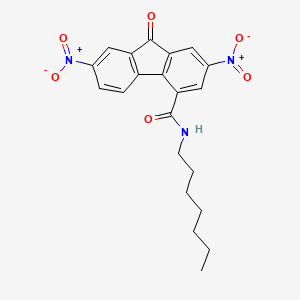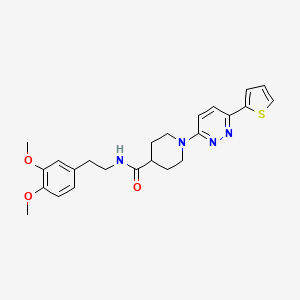![molecular formula C21H16N2O5 B11267713 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate](/img/structure/B11267713.png)
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate is an organic compound with a complex structure, featuring both nitro and imine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate typically involves a multi-step process:
-
Formation of the Imine Group: : The initial step involves the condensation of 2-nitro-4-formylphenyl with aniline under acidic conditions to form the imine linkage. This reaction is usually carried out in a solvent like ethanol or methanol, with a catalytic amount of acid such as hydrochloric acid or acetic acid to facilitate the condensation reaction.
-
Esterification: : The next step involves the esterification of the resulting imine compound with 4-methoxybenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the condensation and esterification steps, as well as advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The nitro group in the compound can undergo reduction reactions to form amines. Common reagents for this transformation include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in hydrochloric acid.
-
Reduction: : The imine group can be reduced to an amine using reagents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Reduction of Nitro Group: Formation of 2-amino-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate.
Reduction of Imine Group: Formation of 2-nitro-4-(phenylmethylamino)phenyl 4-methoxybenzoate.
Substitution Reactions: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In organic synthesis, 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nitro and imine groups suggests it could be explored for antimicrobial or anticancer properties, although specific biological activities would need to be confirmed through experimental studies.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for dyes and pigments. Its structural features might impart unique properties to the materials, such as enhanced stability or specific optical characteristics.
作用機序
The mechanism of action of 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group could undergo bioreduction to form reactive intermediates that damage cellular components.
類似化合物との比較
Similar Compounds
2-nitro-4-[(E)-(phenylimino)methyl]phenyl benzoate: Similar structure but lacks the methoxy group, which might affect its reactivity and applications.
4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate: Lacks the nitro group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both nitro and imine groups in 2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate makes it unique compared to its analogs. These functional groups provide a balance of reactivity and stability, making the compound versatile for various applications in synthesis, biology, and materials science.
特性
分子式 |
C21H16N2O5 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
[2-nitro-4-(phenyliminomethyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H16N2O5/c1-27-18-10-8-16(9-11-18)21(24)28-20-12-7-15(13-19(20)23(25)26)14-22-17-5-3-2-4-6-17/h2-14H,1H3 |
InChIキー |
CLTXJOFVGJPOHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267630.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B11267654.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B11267658.png)

![N-(2-chlorobenzyl)-3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11267679.png)
![2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11267680.png)

![2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11267694.png)
![9-(4-bromobenzyl)-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11267695.png)
![N-(4-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267702.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11267720.png)
![5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11267723.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267728.png)
![N-(3-fluoro-4-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11267732.png)
